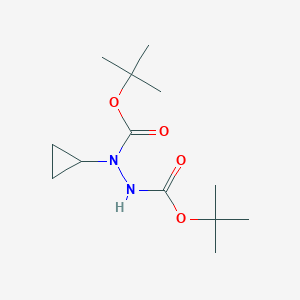

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-15(9-7-8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCNVHWTVEKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C1CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The seminal method for synthesizing Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate involves a copper(II)-mediated addition of cyclopropylboronic acid to di-tert-butyl azodicarboxylate (DBAD). As detailed in, this reaction proceeds via a proposed catalytic cycle where copper(II) acetate facilitates the transfer of the cyclopropyl group from boronic acid to the azo bond of DBAD (Scheme 1). The reaction achieves a 98% yield when conducted in dimethylformamide (DMF) at 60°C for 24 hours.

Key parameters influencing the reaction include:

-

Solvent : DMF outperforms tetrahydrofuran (THF) and methanol, likely due to its polar aprotic nature stabilizing the copper intermediate.

-

Temperature : Elevated temperatures (60°C) reduce reaction time without compromising yield, whereas room-temperature reactions require extended durations.

-

Stoichiometry : A 1:1 molar ratio of cyclopropylboronic acid to DBAD is sufficient, though slight excesses of boronic acid ensure complete conversion.

Comparative Solvent and Catalytic Screening

Table 1 summarizes solvent and catalytic screening data from:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 60 | 24 | 98 |

| THF | 60 | 24 | 35 |

| MeOH | 60 | 24 | <5 |

The superiority of DMF is attributed to its ability to solubilize both copper acetate and the boronic acid, ensuring efficient catalytic turnover. Methanol’s poor performance may stem from competitive coordination to copper, inhibiting the desired pathway.

Grignard-Based Approaches: Historical Context and Limitations

Cryogenic 1,4-Addition of Cyclopropylmagnesium Bromide

Prior to the copper-catalyzed method, cyclopropylhydrazine derivatives were synthesized via 1,4-addition of cyclopropylmagnesium bromide to DBAD at cryogenic temperatures (-78°C). This method, while functional, suffered from two critical drawbacks:

Side Reactions and Byproduct Formation

The Grignard approach is prone to side reactions, including over-addition to the azo bond and magnesium-halogen exchange, which generate undesired oligomers. These byproducts complicate isolation and reduce the overall efficiency of the synthesis.

Deprotection and Salt Formation for Enhanced Stability

Acidic Deprotection to Cyclopropylhydrazine Salts

Following the copper-catalyzed reaction, the Boc-protected hydrazine (this compound) is deprotected under acidic conditions. Hydrochloric acid initially yielded hygroscopic salts, prompting a shift to p-toluenesulfonic acid (TsOH), which produced crystalline ditosylate salts with improved stability.

Alternative Pathways: Insights from Structural Analogues

Limitations in Transposing Methods to Cyclopropanes

Cyclopropyl groups introduce ring strain and unique electronic properties that hinder direct application of strategies used for acyclic alkyl groups. For instance, attempts to employ organocatalysts like L-proline (effective in azodicarboxylate alkylations) for cyclopropane systems resulted in poor enantioselectivity and yields .

Chemical Reactions Analysis

Deprotection to Cyclopropylhydrazine Hydrochloride

The tert-butyloxycarbonyl (Boc) groups are cleaved under acidic conditions to yield cyclopropylhydrazine hydrochloride, a key intermediate in medicinal chemistry:

-

Reagents : HCl (1–12 M aqueous solution).

-

Conditions : Room temperature or 20–50°C overnight.

| Step | Detail |

|---|---|

| Deprotection Agent | Concentrated HCl |

| Solvent | Methanol or ethanol |

| Workup | Activated carbon decolorization, filtration, and recrystallization |

The reaction proceeds via protonation of the Boc groups, followed by elimination of CO₂ and tert-butanol .

Comparison with Alternative Synthetic Routes

The patent literature highlights advantages over traditional methods:

| Method | Conditions | Yield | Cost Efficiency |

|---|---|---|---|

| Grignard Reagent + DBAD | Low-temperature (−78°C), expensive reagents | 60–70% | Low |

| Cu-Catalyzed Coupling | Ambient temperature, inexpensive reagents | 93% | High |

The copper-catalyzed route reduces reliance on specialized reagents and simplifies purification .

Stability and Handling

The compound is stable under refrigeration (2–8°C) as a dry solid but hygroscopic in its hydrochloride form. Storage recommendations include desiccated conditions and avoidance of prolonged exposure to light .

Industrial Scalability

Key parameters for large-scale production:

Scientific Research Applications

Synthesis and Reactivity

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate is synthesized through various methods, often involving hydrazine derivatives and dicarboxylic acids. It is primarily used as a reagent in organic synthesis due to its ability to form stable intermediates that can undergo further transformations.

Key Reactions

- Amination Reactions : This compound has been utilized in palladium-catalyzed amination reactions, particularly with halo-pyridine substrates, facilitating the formation of complex nitrogen-containing compounds .

- Synthesis of Bicyclic Compounds : It serves as a starting material in the synthesis of aminobicyclopyrazolone derivatives, which are of interest for their biological activities .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Neurodegenerative Disorders : Research indicates that derivatives of this compound may be effective in the treatment of neurodegenerative diseases by acting as phosphodiesterase inhibitors .

- Anticancer Properties : Studies have explored its role in synthesizing compounds with anticancer activity, although specific examples and mechanisms require further elucidation.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related hydrazine dicarboxylates, focusing on substituents, ester groups, and applications.

Substituent Variations

Table 1: Comparison Based on Substituents

Key Observations :

- Cyclopropyl vs. Bicyclo[1.1.1]pentyl : The cyclopropyl group introduces ring strain, enhancing reactivity in ring-opening reactions, whereas the bicyclo group enables rigid, three-dimensional scaffolds for drug discovery .

- Sulfonyl Derivatives : Tosyl-substituted analogs (e.g., from ) exhibit high yields (84%) in hydrosulfonylation, leveraging electron-withdrawing groups for electrophilic reactivity .

Ester Group Variations

Table 2: Comparison Based on Ester Groups

Biological Activity

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate (CAS Number: 108836-35-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C₁₅H₂₆O₄

- Molecular Weight : 270.365 g/mol

- LogP : 3.086 (indicates moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylhydrazine with di-tert-butyl dicarbonate in a controlled environment. The process can yield significant amounts of the target compound, often requiring optimization of reaction conditions such as temperature and solvent choice.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. For instance, a study showed that derivatives of this compound inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of proliferation |

Neuroprotective Effects

In addition to its anticancer activity, this compound has shown neuroprotective effects in animal models. Research indicates that it may mitigate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases.

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to modulate various signaling pathways:

- Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Regulation : It affects the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S phase.

Case Study 1: Antitumor Activity in Vivo

In a recent in vivo study, mice bearing xenograft tumors were treated with this compound. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an antitumor agent.

Case Study 2: Neuroprotection in Rodent Models

Another study investigated the neuroprotective effects of the compound in rodent models of Alzheimer's disease. Treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. How to address low reproducibility in scaled-up syntheses?

- Methodological Answer : Batch variability often stems from:

- Impurity profiles : LC-MS monitors side products (e.g., hydrolyzed tert-butyl esters).

- Oxygen sensitivity : Rigorous degassing of solvents and Schlenk-line techniques prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.